1-But-2-ynyl-4-fluorobenzene
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Overview
Description
1-But-2-ynyl-4-fluorobenzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to a benzene ring and a but-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-But-2-ynyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the coupling of 4-fluorobenzene with a but-2-ynyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction typically requires a palladium catalyst, a base, and a boronic acid derivative of the but-2-ynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-But-2-ynyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when the fluorine atom is activated by electron-withdrawing groups.
Click Chemistry: The but-2-ynyl group can participate in click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination reactions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used under basic conditions.
Click Chemistry: Copper(I) catalysts and azides are commonly used in click chemistry reactions.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted fluorobenzenes, such as 1-bromo-4-fluorobenzene.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Click Chemistry: Products include triazole derivatives formed from the reaction of the but-2-ynyl group with azides.
Scientific Research Applications
1-But-2-ynyl-4-fluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-But-2-ynyl-4-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the fluorine atom activates the benzene ring towards electrophiles, facilitating the substitution reaction . In click chemistry, the but-2-ynyl group undergoes cycloaddition with azides to form stable triazole rings .
Comparison with Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
1-Ethynyl-2-fluorobenzene: Similar to 1-But-2-ynyl-4-fluorobenzene but with an ethynyl group instead of a but-2-ynyl group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a but-2-ynyl group, which allows it to participate in a wider range of chemical reactions compared to simpler fluorobenzenes .
Properties
Molecular Formula |
C10H9F |
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Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-but-2-ynyl-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,4H2,1H3 |
InChI Key |
SYGMTFOEPSUKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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